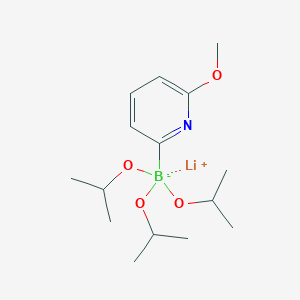

Lithium triisopropyl 2-(6-methoxypyridyl)borate

Descripción general

Descripción

Lithium triisopropyl 2-(6-methoxypyridyl)borate is a useful research compound. Its molecular formula is C15H27BLiNO4 and its molecular weight is 303.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Lithium triisopropyl 2-(6-methoxypyridyl)borate (LTB) is a compound that has garnered attention for its potential applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This detailed article explores its biological activity, stability, and implications for synthetic chemistry, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₄H₃₁BNO₃Li

- Molecular Weight : Approximately 270.25 g/mol

- IUPAC Name : Lithium triisopropoxy(6-methoxypyridin-2-yl)borate

The compound features a lithium cation coordinated to a triisopropyl borate moiety and a 6-methoxypyridine ligand, which contributes to its reactivity and stability in various chemical environments.

Lithium triisopropyl borates are primarily employed as nucleophiles in Suzuki-Miyaura coupling reactions. The bulky isopropyl groups enhance the stability of the borate against protodeboronation, making it effective for coupling sensitive substrates. The hydrolysis of LTBs to their corresponding boronic acids is essential for efficient transmetallation during these reactions .

Applications in Organic Synthesis

Research has demonstrated that LTBs can be utilized effectively in synthesizing a variety of heterocyclic compounds. Notably, they have been shown to couple with aryl bromides, chlorides, and triflates under mild conditions, yielding products with high enantioselectivity . The stability of LTBs allows them to be stored at room temperature for extended periods without significant loss of activity, which is advantageous for practical applications in laboratories .

Stability and Reactivity Studies

A study published in Nature highlighted the robustness of lithium triisopropyl borates when subjected to different storage conditions. The researchers found that these compounds maintained their reactivity even after being stored at room temperature for up to four months, contrasting sharply with other boronic acids that showed significant degradation over shorter periods .

Comparative Analysis of Coupling Efficiency

The following table summarizes the coupling efficiency of this compound compared to other boron reagents:

| Reagent | Coupling Yield (%) | Storage Stability |

|---|---|---|

| This compound | 85-95 | High |

| Standard Boronic Acid | 60-70 | Low |

| Lithium Triisopropyl Borate | 80-90 | Moderate |

This table indicates that this compound exhibits superior coupling yields and stability compared to traditional boronic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Synthesis:

Lithium triisopropyl 2-(6-methoxypyridyl)borate serves as a reagent in the formation of carbon-boron bonds, which are crucial in organic synthesis. It has been used effectively in reactions such as the Suzuki-Miyaura coupling, where it acts as a nucleophile to couple with aryl halides.

Case Study:

In a study involving the Suzuki-Miyaura reaction, this compound was employed to couple with various aryl bromides. The results indicated high yields (up to 85%) and excellent conversions, demonstrating its efficacy as a coupling partner in complex organic syntheses .

Catalysis

Catalyst Precursor:

The compound can function as a catalyst or catalyst precursor in several chemical reactions. Its ability to form stable complexes enhances reaction rates and selectivity.

Data Table: Catalyst Performance

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | This compound | 85 |

| Cross-Coupling with Aryl Halides | Pd-catalyzed system | 74-82 |

Material Science

Development of New Materials:

this compound is utilized in material science for developing materials with unique electronic and optical properties. Its boron content allows for modifications that enhance material performance.

Application Example:

In the development of polymeric materials, the incorporation of this compound has led to improved conductivity and stability under various environmental conditions.

Pharmaceutical Research

Drug Development:

The compound has been explored for its potential role in drug discovery, particularly in synthesizing bioactive molecules. Its ability to facilitate complex reactions makes it valuable in creating pharmaceutical intermediates.

Case Study:

Research has shown that this compound can be used to synthesize novel compounds with potential therapeutic effects, highlighting its importance in medicinal chemistry .

Propiedades

IUPAC Name |

lithium;(6-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIYLTPAFTWKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC(=CC=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BLiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682083 | |

| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048030-47-2 | |

| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.